

physicochemical properties of dimethyl succinylsuccinate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate*

Cat. No.: *B1329662*

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of Dimethyl Succinylsuccinate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of dimethyl succinylsuccinate (DMSS). It includes quantitative data, detailed experimental protocols for its synthesis and analysis, and a visual representation of a common synthetic workflow. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Physicochemical Properties

The properties of dimethyl succinylsuccinate are summarized in the tables below, providing a clear reference for its physical and chemical characteristics.

Table 1: General and Chemical Identifiers

Property	Value	Citations
CAS Number	6289-46-9	[1] [2] [3]
Molecular Formula	C ₁₀ H ₁₂ O ₆	[2] [3] [4]
Molecular Weight	228.20 g/mol	[2] [3] [5]
IUPAC Name	Dimethyl 2,5-dioxocyclohexane-1,4-dicarboxylate	[2] [6]
Synonyms	DMSS, Dimethyl 1,4-cyclohexanedione-2,5-dicarboxylate, Succinylsuccinic acid dimethyl ester	[2] [3] [7]
EC Number	228-528-9	[3] [8]
MDL Number	MFCD00001607	[3] [4]

Table 2: Physical Properties

Property	Value	Citations
Appearance	White to light yellow-green fine crystalline powder	[3] [4] [7]
Melting Point	153 - 158 °C	[1] [3] [4] [9]
Boiling Point	330 - 350.5 °C (some values are estimates)	[1] [4] [10]
Density	~1.3 g/cm ³	[1] [8] [10]
Flash Point	~156 °C	[1] [4] [10]
Refractive Index	~1.482	[1] [8] [10]
Vapor Pressure	0 - 0.002 Pa at 20-50 °C	[4]
pKa (Predicted)	9.04 ± 0.40	[4]
XLogP3 / LogP	-0.4 to -0.6	[1] [5] [8]

Table 3: Solubility

Solvent	Solubility	Citations
Water	0.0016 g/L (very slightly soluble)	[1][4][9][11]
Organic Solvents	Soluble in ethanol, acetone, methanol, and DMSO	[2][11]

Table 4: Spectroscopic Data

Technique	Data Availability	Citations
^1H NMR	Spectrum available	[10]
^{13}C NMR	Spectrum available	[10]
Infrared (IR)	Spectrum available	[10]
Mass Spectrometry (MS)	Data available	[10]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of dimethyl succinylsuccinate are provided below.

Synthesis of Dimethyl Succinylsuccinate via Self-Condensation

This protocol describes a common method for synthesizing DMSS through the self-condensation of dimethyl succinate using sodium methoxide in a liquid paraffin solvent.[12][13]

Materials:

- Dimethyl succinate
- Liquid paraffin
- Sodium methoxide methanol solution (e.g., 30 wt%)

- Sulfuric acid solution (e.g., 30%)
- Nitrogen gas

Equipment:

- Four-neck flask (e.g., 500 mL)
- Stirring device
- Thermometer
- Distillation device
- Dropping funnel

Procedure:

- Reaction Setup: In a four-neck flask equipped with a stirrer, thermometer, and distillation setup, add dimethyl succinate (e.g., 0.5 mol) and liquid paraffin (e.g., 210 g).[12]
- Inert Atmosphere: Purge the system with nitrogen gas to create an inert atmosphere.[12][13]
- Heating: While stirring, heat the mixture to 135-140 °C.[12][13]
- Base Addition: Begin the dropwise addition of a sodium methoxide methanol solution (e.g., 0.525 mol) over a period of approximately 2 hours, maintaining the reaction temperature.[12]
- Reaction Completion: After the addition is complete, raise the temperature to 140-145 °C and maintain it for 0.5 to 1.5 hours to ensure the reaction goes to completion.[12][13]
- Cooling and Acidification: Cool the reaction mixture to approximately 50 °C. Slowly add a sulfuric acid solution to adjust the pH of the system to ~2, which causes the product to precipitate.[13]
- Stirring: Stir the acidified mixture at around 45 °C for 30 minutes.[13]

- Isolation and Purification: Isolate the solid product by suction filtration. Wash the filter cake with a suitable solvent (e.g., water) to remove impurities.[13]
- Drying: Dry the purified dimethyl succinylsuccinate to obtain the final product. The yield is typically high, with purities often exceeding 99%. [13]

Analysis by High-Performance Liquid Chromatography (HPLC)

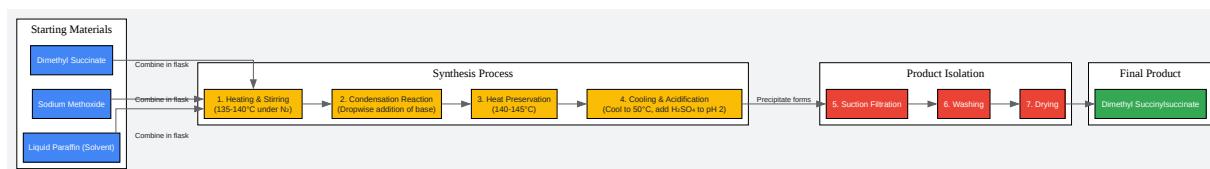
This protocol outlines a reverse-phase HPLC method for the analysis of dimethyl succinylsuccinate.[6]

Instrumentation:

- HPLC system with a UV detector
- Reverse-phase C18 column (e.g., Newcrom R1)

Mobile Phase:

- A mixture of acetonitrile (MeCN) and water.[6]
- An acid, such as phosphoric acid, is added to control the pH. For Mass Spectrometry (MS) compatibility, formic acid should be used instead.[6]


Procedure:

- Sample Preparation: Prepare a standard solution of dimethyl succinylsuccinate in a suitable solvent (e.g., the mobile phase). Prepare the sample to be analyzed by dissolving it in the same solvent.
- Chromatographic Conditions:
 - Column: Newcrom R1 or equivalent C18 column.[6]
 - Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and acidified water. The exact ratio should be optimized for best separation.

- Flow Rate: A typical flow rate for analytical HPLC is 1.0 mL/min.
- Detection: UV detection at a wavelength appropriate for the chromophore in DMSS.
- Injection Volume: Typically 10-20 μ L.
- Analysis: Inject the standard and sample solutions into the HPLC system. Identify the dimethyl succinylsuccinate peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the compound by comparing the peak area with a calibration curve generated from standards of known concentrations.

Visualizations

The following diagram illustrates the experimental workflow for the synthesis of dimethyl succinylsuccinate.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow for Dimethyl Succinylsuccinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. echemi.com [echemi.com]
- 2. CAS 6289-46-9: Dimethyl succinylsuccinate | CymitQuimica [cymitquimica.com]
- 3. Dimethylsuccinyl succinate | 6289-46-9 - BuyersGuideChem [buyersguidechem.com]
- 4. chembk.com [chembk.com]
- 5. Dimethyl succinyl succinate | C10H12O6 | CID 15250340 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Dimethyl succinylsuccinate | SIELC Technologies [sielc.com]
- 7. Dimethyl Succinyl Succinate | CAS 6289-46-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 8. echemi.com [echemi.com]
- 9. parchem.com [parchem.com]
- 10. guidechem.com [guidechem.com]
- 11. Dimethylsuccinylsuccinat – Wikipedia [de.wikipedia.org]
- 12. Synthetic method of dimethyl succinyl succinate - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN112094189A - Synthesis method of dimethyl succinylsuccinate - Google Patents [patents.google.com]
- To cite this document: BenchChem. [physicochemical properties of dimethyl succinylsuccinate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329662#physicochemical-properties-of-dimethylsuccinylsuccinate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com